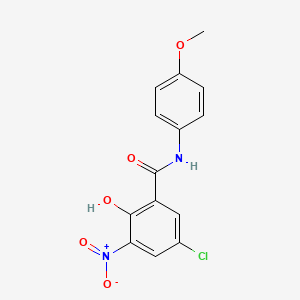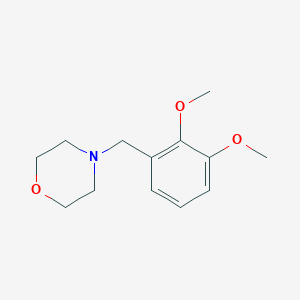
2-hydroxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Meclofenoxate or Centrophenoxine and is a derivative of dimethylaminoethanol (DMAE). Meclofenoxate has been studied extensively for its effects on cognitive function, memory, and neuroprotection.
Mécanisme D'action
The exact mechanism of action of Meclofenoxate is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, memory, and learning. Meclofenoxate also has antioxidant properties and can protect the brain from oxidative damage.
Biochemical and Physiological Effects:
Meclofenoxate has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function, memory, and learning ability. It also enhances brain metabolism and blood flow, which can improve brain function and protect the brain from damage. Meclofenoxate has been shown to have antioxidant properties and can protect the brain from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Meclofenoxate has several advantages for lab experiments. It is a relatively safe compound with few side effects. It is also readily available and easy to synthesize. However, Meclofenoxate has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently. It is also difficult to administer in precise doses.
Orientations Futures
There are several future directions for the study of Meclofenoxate. One area of research is the potential use of Meclofenoxate in the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the potential use of Meclofenoxate as a neuroprotective agent. Further studies are needed to fully understand the mechanism of action of Meclofenoxate and its potential applications in various fields.
Conclusion:
In conclusion, Meclofenoxate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied extensively for its effects on cognitive function, memory, and neuroprotection. Meclofenoxate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Meclofenoxate, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
Meclofenoxate can be synthesized by reacting 6-methoxy-1,3-benzothiazol-2-amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield Meclofenoxate.
Applications De Recherche Scientifique
Meclofenoxate has been studied extensively for its potential applications in the treatment of cognitive disorders such as Alzheimer's disease and dementia. It has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. Meclofenoxate has also been studied for its neuroprotective effects and its ability to enhance brain metabolism and blood flow.
Propriétés
IUPAC Name |
2-hydroxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-9-6-7-11-13(8-9)21-15(16-11)17-14(19)10-4-2-3-5-12(10)18/h2-8,18H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJVNVLBXIDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)


![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)

![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)


![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
